molecular formula C16H12F5NO B4849229 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide

2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide

Cat. No. B4849229
M. Wt: 329.26 g/mol
InChI Key: LHYUCTDUKCELLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide, also known as PF-04859989, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its biological properties.

Mechanism of Action

2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide acts as an agonist for the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to improve glucose tolerance and increase insulin secretion in animal models. It has also been found to reduce food intake and body weight in obese mice. Additionally, 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to increase the secretion of GLP-1 and GIP, which have been implicated in the regulation of glucose homeostasis and energy balance.

Advantages and Limitations for Lab Experiments

2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has several advantages for lab experiments, including its high affinity for the GPR119 receptor and its ability to improve glucose tolerance and insulin secretion. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide, including its use as a therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, further research is needed to determine its safety and efficacy in humans and to explore its potential as a drug candidate for other metabolic disorders.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have a high affinity for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion. 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to stimulate the release of insulin from pancreatic beta cells and improve glucose tolerance in animal models.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO/c1-7(2)8-5-3-4-6-9(8)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h3-7H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYUCTDUKCELLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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